4-Cyanobutylzinc bromide

Catalog No.
S1909827
CAS No.
226570-68-9
M.F
C5H8BrNZn
M. Wt
227.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanobutylzinc bromide

CAS Number

226570-68-9

Product Name

4-Cyanobutylzinc bromide

IUPAC Name

bromozinc(1+);pentanenitrile

Molecular Formula

C5H8BrNZn

Molecular Weight

227.4 g/mol

InChI

InChI=1S/C5H8N.BrH.Zn/c1-2-3-4-5-6;;/h1-4H2;1H;/q-1;;+2/p-1

InChI Key

WGCKXFGNNBONBG-UHFFFAOYSA-M

SMILES

[CH2-]CCCC#N.[Zn+]Br

Canonical SMILES

[CH2-]CCCC#N.[Zn+]Br
  • Organometallic chemistry

    4-Cyanobutylzinc bromide is an organozinc compound, a class of chemicals containing a zinc-carbon bond. Organozinc compounds are useful in organic synthesis for creating new carbon-carbon bonds. While 4-Cyanobutylzinc bromide itself might have limited use, similar organozinc compounds are employed in various reactions ().

  • Commercially available reagent

    4-Cyanobutylzinc bromide is available from chemical suppliers, often as a solution in a solvent like tetrahydrofuran (THF) (). This suggests potential use in research laboratories, but further details about specific applications are not publicly available.

4-Cyanobutylzinc bromide is an organozinc compound with the chemical formula C5_5H8_8BrN. It is characterized by a butyl group attached to a zinc atom, which is also bonded to a cyano group and a bromine atom. This compound is notable for its reactivity in various organic synthesis applications, particularly in carbon-carbon bond formation reactions. The presence of the cyano group enhances its utility as a nucleophile in synthetic chemistry.

4-Cyanobutylzinc bromide participates in several significant reactions:

  • Nucleophilic Addition: It acts as a nucleophile, allowing for the addition to electrophiles such as carbonyl compounds. This reaction is crucial in forming alcohols and other functional groups.
  • Cross-Coupling Reactions: The compound can be utilized in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex organic molecules.
  • Tandem Reactions: It can be involved in tandem reactions, where multiple bond-forming steps occur sequentially without isolating intermediates, enhancing synthetic efficiency .

4-Cyanobutylzinc bromide can be synthesized through several methods:

  • Direct Reaction: A common method involves the reaction of 4-cyanobutyl bromide with zinc dust in an appropriate solvent such as diethyl ether or tetrahydrofuran under inert conditions. This process typically requires careful handling due to the reactivity of zinc.
  • Transmetalation: Another approach may include transmetalation from a pre-formed organozinc compound using zinc halides, allowing for the introduction of the cyano group .

The applications of 4-cyanobutylzinc bromide are diverse:

  • Organic Synthesis: It serves as a key reagent in organic synthesis for constructing complex molecules through nucleophilic additions and cross-coupling reactions.
  • Material Science: Its properties may be explored for developing new materials or coatings due to its unique chemical characteristics.
  • Pharmaceutical Chemistry: The compound could potentially be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients.

Research into the interactions of 4-cyanobutylzinc bromide with various substrates is essential for understanding its reactivity and potential applications. Studies typically focus on its behavior in nucleophilic addition reactions and how it interacts with different electrophiles. These interactions can reveal insights into optimizing reaction conditions and improving yields in synthetic processes.

Several compounds share structural similarities with 4-cyanobutylzinc bromide, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
3-Cyanopropylzinc bromideOrganozincShorter alkyl chain; different reactivity profile
2-Cyanoethylzinc bromideOrganozincEthyl group instead of butyl; used in different reactions
Benzylzinc chlorideOrganozincAromatic ring; utilized primarily in coupling reactions
Methylzinc iodideOrganozincMethyl group; often used for nucleophilic substitutions

The uniqueness of 4-cyanobutylzinc bromide lies in its specific combination of a cyano group with a butyl chain, which enhances its nucleophilicity and makes it particularly useful for targeted synthetic applications.

Hydrogen Bond Acceptor Count

2

Exact Mass

224.91315 g/mol

Monoisotopic Mass

224.91315 g/mol

Heavy Atom Count

8

Dates

Modify: 2023-08-16

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